pTH-Related Protein Splice Isoform 3 (140-173) is a peptide derived from the parathyroid hormone-related protein, which plays a significant role in various biological processes, particularly in calcium regulation and bone metabolism. This specific isoform is recognized for its involvement in hypercalcemia associated with malignancies and has been studied for its potential applications in research and therapeutic settings.
This peptide is synthesized from human sources and is cataloged under the CAS number 139872-85-8. It is primarily used in research laboratories for various biochemical studies and applications.
pTH-Related Protein Splice Isoform 3 (140-173) falls under the category of peptides and proteins. It is classified as a bioactive peptide due to its physiological effects, particularly in calcium homeostasis. The molecular formula for this peptide is , with a calculated molecular weight of approximately 4059.99 Da .
The synthesis of pTH-Related Protein Splice Isoform 3 (140-173) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Technical Details:
The molecular structure of pTH-Related Protein Splice Isoform 3 (140-173) consists of a sequence of 34 amino acids, specifically designed for its biological activity. The sequence can be represented as:
One Letter Code: TALLWGLKKKKENNRRTHHMQLMISLFKSPLLLL
Three Letter Code: Thr-Ala-Leu-Leu-Trp-Gly-Leu-Lys-Lys-Lys-Lys-Glu-Asn-Asn-Arg-Arg-Thr-His-His-Met-Gln-Leu-Met-Ile-Ser-Leu-Phe-Lys-Ser-Pro-Leu-Leu-Leu-Leu .
The peptide is typically provided in lyophilized form with a purity greater than 95%. It is stored at -20°C to maintain stability .
pTH-Related Protein Splice Isoform 3 (140-173) undergoes various biochemical reactions, primarily involving interactions with calcium receptors and other signaling pathways associated with bone metabolism.
Technical Details:
The mechanism of action of pTH-Related Protein Splice Isoform 3 (140-173) involves binding to specific receptors on target cells, particularly osteoblasts and osteoclasts. This interaction triggers a series of intracellular events that regulate calcium homeostasis.
Data:
pTH-Related Protein Splice Isoform 3 (140-173) has several scientific uses:
This peptide's versatility makes it an essential tool in biomedical research focused on endocrine functions and skeletal health .
The PTHLH gene (OMIM: 168470) resides on the short arm of human chromosome 12 (12p11.22), spanning approximately 15 kilobases of genomic DNA. It comprises nine exons that undergo complex alternative splicing to generate multiple mRNA variants. The gene’s organization includes three promoter regions (P1, P2, P3) and alternative 3' exons that determine the C-terminal sequence of the translated protein. Exons 1–4 encode 5'-untranslated regions (5'-UTRs), exon 5 contains the prepro sequence, and exon 6 encodes the conserved N-terminal region shared by all isoforms. Exons 7, 8, and 9 are alternatively spliced to generate isoforms with distinct C-terminal ends and 3'-UTRs [1] [2] [6].
Alternative 3' splicing events produce three primary PTHrP isoforms:
Table 1: PTHrP Isoforms Generated by Alternative Splicing
| Isoform | Amino Acid Length | Splicing Pattern | Unique Features |
|---|---|---|---|
| Isoform 1 | 139 aa | Exon 6 → Exon 7 | Common 3'-UTR |
| Isoform 2 | 141 aa | Exon 6 → Exon 8 | Intermediate C-terminal |
| Isoform 3 | 173 aa | Exon 6 → Exon 9 | Unique osteostatin domain; long 3'-UTR |
Isoform 3 contains a distinct 3'-UTR derived from exon 9, which is significantly longer (>2.5 kb) and more complex than those of isoforms 1 and 2. This 3'-UTR harbors multiple cis-acting regulatory elements, including AU-rich elements (AREs) and binding sites for RNA-stabilizing proteins (e.g., HuR). These features confer differential mRNA stability and responsiveness to cytokines like TGF-β1. Protein-RNA binding assays confirm that unique proteins interact with this 3'-UTR, contributing to its extended half-life in specific cellular contexts [1] [3].
The P2 and P3 promoters contain CpG islands susceptible to methylation-mediated silencing. In lung adenocarcinoma, hypomethylation of the P3 promoter correlates with increased isoform 3 expression. Conversely, hypermethylation of the P2-associated CpG island in intron 2 suppresses non-P3 transcripts. Histone modifications (e.g., H3K27ac) further fine-tune chromatin accessibility at the exon 9 locus [5] [9].
Table 2: Regulatory Mechanisms Governing Isoform 3 Expression
| Regulatory Mechanism | Key Elements/Effectors | Functional Impact |
|---|---|---|
| Promoter Activation | P3 promoter; TGF-β1/SMAD; Ets1/SP1 | ↑ Transcription initiation |
| Epigenetic Control | P3 CpG island methylation; H3K27ac | ↑ Chromatin accessibility |
| mRNA Stabilization | AREs in 3'-UTR; HuR protein | ↑ mRNA half-life (from 4h to >12h) |
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: